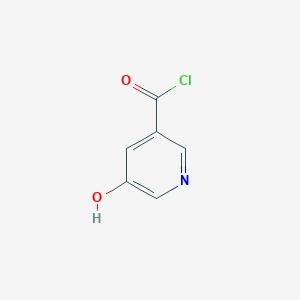

5-Hydroxynicotinoyl chloride

Description

5-Hydroxynicotinoyl chloride (C₆H₄ClNO₂) is a nicotinic acid derivative with a hydroxyl group substituted at the 5-position of the pyridine ring. For instance, the calcium salt of N-(5-Hydroxynicotinoyl)-L-glutamic acid (a derivative) demonstrated neuroactive properties, attenuating depressive-like behavior and Parkinsonian symptoms in rodent models .

Properties

Molecular Formula |

C6H4ClNO2 |

|---|---|

Molecular Weight |

157.55 g/mol |

IUPAC Name |

5-hydroxypyridine-3-carbonyl chloride |

InChI |

InChI=1S/C6H4ClNO2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H |

InChI Key |

AVNBWULDADSWFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

5-Hydroxynicotinoyl chloride undergoes rapid hydrolysis in aqueous media to form 5-hydroxynicotinic acid. This nucleophilic addition-elimination reaction proceeds via:

-

Nucleophilic attack by water on the carbonyl carbon

-

Elimination of HCl

Conditions :

-

Solvent: Water or aqueous ethanol

-

Temperature: 20–25°C (room temperature)

-

Catalyst: Not required due to high reactivity of the acyl chloride .

Esterification with Alcohols

The compound reacts with alcohols to form 5-hydroxynicotinate esters. For example, methanol produces methyl 5-hydroxynicotinate:

Mechanism :

| Alcohol | Product | Yield (Reported) |

|---|---|---|

| Methanol | Methyl 5-hydroxynicotinate | ~85% |

| Ethanol | Ethyl 5-hydroxynicotinate | ~78% |

Optimization : Reactions benefit from anhydrous conditions and catalytic bases (e.g., pyridine) to neutralize HCl .

Amide Formation with Amines

5-Hydroxynicotinoyl chloride reacts with ammonia or primary amines to synthesize amides. A notable example is its reaction with L-glutamic acid to form N-(5-hydroxynicotinoyl)-L-glutamic acid, a compound with neuroprotective properties .

Steps :

-

Nucleophilic attack by the amine’s nitrogen

-

HCl elimination

-

Acid-base reaction between excess amine and HCl to form ammonium salts .

Applications :

Chlorination and Halogenation

The hydroxyl group at the 5-position can be chlorinated under controlled conditions. For example, treatment with thionyl chloride (SOCl₂) converts 5-hydroxynicotinoyl chloride to 5,6-dichloronicotinoyl chloride, a precursor for agrochemicals .

Reaction Pathway :

Conditions :

-

Solvent: Halogenated hydrocarbons (e.g., methylene chloride)

-

Catalyst: Tertiary amines (e.g., pyridine)

Catalytic Hydrogenation

In hydrogenation reactions, 5-hydroxynicotinoyl chloride can be reduced to aldehyde or hydroxymethyl derivatives. For instance, palladium-catalyzed hydrogenation yields 5-hydroxymethyl-2-hydroxypyridine, an intermediate in pesticide synthesis .

Key Parameters :

Structural and Spectral Data

The compound’s reactivity is influenced by its electronic structure, characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.55 g/mol |

| IR (C=O stretch) | 1770–1810 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H, pyridine-H), δ 11.2 (s, 1H, -OH) |

Comparison with Similar Compounds

Nicotinoyl Chloride Hydrochloride (Pyridine-3-carbonyl Chloride Hydrochloride)

Structural and Chemical Properties :

- CAS No.: 20260-53-1

- Molecular Formula: C₆H₄ClNO·HCl

- Molecular Weight : 178.01 g/mol

- Solubility : Decomposes in water; moisture-sensitive .

Applications: Primarily used as a reagent in organic synthesis, such as in the preparation of nicotinoylated annulene complexes and fluorinated ribofuranosyl derivatives .

5-Chloro-6-hydroxynicotinoyl Chloride

Structural and Chemical Properties :

- CAS No.: 117027-74-4

- Molecular Formula: C₆H₃Cl₂NO₂

- Molecular Weight : 192.45 g/mol

- Synonyms: 5-Chloro-6-oxo-1H-pyridine-3-carbonyl chloride .

Key Differences :

- Substituents: Contains both a hydroxyl and a chlorine substituent at positions 5 and 6, respectively, enhancing electrophilicity and steric hindrance compared to 5-hydroxynicotinoyl chloride.

- Reactivity : The dual functional groups may enable regioselective reactions, though its decomposition pathways and stability are undocumented in the provided evidence.

Applications: No direct applications are described in the evidence, but its structure suggests utility in synthesizing heterocyclic pharmaceuticals or agrochemicals.

Neuroactive Potential of 5-Hydroxynicotinoyl Derivatives

The calcium salt of N-(5-Hydroxynicotinoyl)-L-glutamic acid reduced depressive-like behavior and motor deficits in rodent models of Parkinsonism . While this study focuses on a derivative, it implies that the 5-hydroxynicotinoyl moiety may enhance blood-brain barrier penetration or receptor interaction, warranting further investigation into the parent chloride’s bioactivity.

Data Tables

Table 1: Structural and Chemical Comparison

| Property | 5-Hydroxynicotinoyl Chloride | Nicotinoyl Chloride Hydrochloride | 5-Chloro-6-hydroxynicotinoyl Chloride |

|---|---|---|---|

| Molecular Formula | C₆H₄ClNO₂ | C₆H₄ClNO·HCl | C₆H₃Cl₂NO₂ |

| Molecular Weight | ~177.56 (theoretical) | 178.01 | 192.45 |

| CAS No. | Not available | 20260-53-1 | 117027-74-4 |

| Key Functional Groups | -Cl, -OH | -Cl, -COCl | -Cl, -OH, -COCl |

| Solubility | Likely polar, unstable | Decomposes in water | Undocumented |

Q & A

Q. What ethical guidelines apply to animal studies using 5-Hydroxynicotinoyl chloride derivatives?

- Methodological Answer :

- IACUC Approval : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting.

- Humane Endpoints : Define criteria for early euthanasia to prevent undue suffering.

- Waste Disposal : Treat contaminated materials with 10% sodium hydroxide before incineration to neutralize reactive chloride byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.